Tert-butyl 3-acetylphenylcarbamate

Description

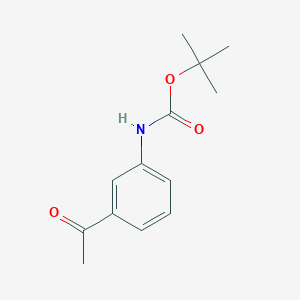

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-acetylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9(15)10-6-5-7-11(8-10)14-12(16)17-13(2,3)4/h5-8H,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLMWQYLVOVZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457644 | |

| Record name | tert-butyl 3-acetylphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79537-70-5 | |

| Record name | tert-butyl 3-acetylphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Tert-butyl 3-acetylphenylcarbamate

This guide provides an in-depth exploration of the synthetic pathway for tert-butyl 3-acetylphenylcarbamate, a valuable intermediate in pharmaceutical and organic chemistry. The document is structured to provide not only a detailed experimental protocol but also a thorough understanding of the underlying chemical principles, ensuring both scientific rigor and practical applicability for researchers, scientists, and professionals in drug development.

Introduction and Significance

This compound is a key building block characterized by a phenyl ring substituted with an acetyl group and a tert-butoxycarbonyl (Boc)-protected amine. The Boc protecting group is of paramount importance in multi-step organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] This allows for the selective manipulation of other functional groups within a molecule without affecting the protected amine. The presence of the acetyl group provides a reactive handle for further chemical transformations, such as carbon-carbon bond formation or conversion to other functional groups, making this compound a versatile intermediate in the synthesis of complex target molecules.

The Core Synthesis: N-Boc Protection of 3'-Aminoacetophenone

The most direct and widely employed method for the synthesis of this compound is the N-protection of 3'-aminoacetophenone with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[3][4] This reaction falls under the general class of nucleophilic acyl substitution.

Mechanistic Insights

The reaction proceeds through a well-established mechanism.[5][6][7] The lone pair of electrons on the nitrogen atom of the amino group of 3'-aminoacetophenone acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[6] This initial attack forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the elimination of a tert-butyl carbonate leaving group.[6] In the absence of a base, this leaving group is protonated by the newly formed carbamate.[6] The resulting tert-butyl bicarbonate is unstable and decomposes into tert-butanol and carbon dioxide gas.[5][6]

It is important to note that aromatic amines, such as 3'-aminoacetophenone, are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. The presence of the electron-withdrawing acetyl group further deactivates the amino group, making the reaction potentially slower than with other anilines.[8] To facilitate the reaction, a base such as triethylamine (TEA) or a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often employed.[8][9] The base serves to deprotonate the protonated amine in the intermediate, thereby accelerating the reaction.[6]

A visual representation of the reaction pathway is provided below:

Caption: Synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 3'-Aminoacetophenone | 135.17 | 5.00 g | 36.99 | Starting material |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 8.88 g | 40.69 | 1.1 equivalents |

| Triethylamine (TEA) | 101.19 | 5.62 mL | 40.69 | 1.1 equivalents |

| Dichloromethane (DCM) | - | 100 mL | - | Anhydrous solvent |

| Saturated aq. NaHCO₃ | - | 50 mL | - | For workup |

| Brine | - | 50 mL | - | For workup |

| Anhydrous MgSO₄ | - | ~5 g | - | Drying agent |

| Ethyl acetate | - | As needed | - | For chromatography |

| Hexane | - | As needed | - | For chromatography |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3'-aminoacetophenone (5.00 g, 36.99 mmol) in anhydrous dichloromethane (100 mL).

-

Addition of Reagents: To the stirred solution, add triethylamine (5.62 mL, 40.69 mmol). Subsequently, add di-tert-butyl dicarbonate (8.88 g, 40.69 mmol) portion-wise over 5 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the progression of the reaction. The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion of the reaction, transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (50 mL) to quench any unreacted Boc anhydride and neutralize the triethylammonium salt.

-

Extraction and Drying: Separate the organic layer and wash it with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure this compound as a solid.

A flowchart of the experimental workflow is presented below:

Caption: Experimental workflow for the synthesis.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the molecule, showing the characteristic peaks for the acetyl group, the aromatic protons, and the tert-butyl group of the Boc protecting group.

-

Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming the successful addition of the Boc group.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the ketone, and the C=O stretching of the carbamate.

Safety Considerations

-

Di-tert-butyl dicarbonate is a lachrymator and should be handled in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

-

Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

Conclusion

The synthesis of this compound via the N-Boc protection of 3'-aminoacetophenone is a robust and reliable method. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are key to achieving a high yield of the pure product. This guide provides the necessary details for researchers to successfully synthesize this valuable intermediate for their ongoing research and development endeavors.

References

-

Boc Protection Mechanism (Boc2O). Common Organic Chemistry.

-

An In-depth Technical Guide to the Boc Protection Mechanism for Amines. BenchChem.

-

Boc Protecting Group for Amines. Chemistry Steps.

-

tert-Butyloxycarbonyl protecting group. Wikipedia.

-

Amine Protection and Deprotection. Master Organic Chemistry.

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.

-

Attaching Boc Protecting Groups With BOC-ON. Technical Support Information Bulletin 1184.

-

Loev, B., & Kormendy, M. F. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses.

-

An In-depth Technical Guide to the Synthesis of tert-Butyl Carbamate from tert-Butanol. BenchChem.

-

EXPERIMENTAL PROCEDURES. Beilstein Journals.

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health.

-

Experimental Procedures. The Royal Society of Chemistry.

-

Pittelkow, M., et al. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.

-

Bhattacharya, S., et al. (2011). Scholars Research Library - Der Pharma Chemica.

-

Boc-Protected Amino Groups. Organic Chemistry Portal.

-

Harale, P. L., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press.

-

Process for preparing di-tert.-butyl dicarbonate. Google Patents.

-

Di-tert-butyl dicarbonate. YouTube.

-

BOC-amino acids. BOC Sciences.

-

Studies towards Use of Di-tert-butyl-dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides. ResearchGate.

-

Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Sciforum.

-

Application of Boc-anhydride. Suzhou Highfine Biotech.

-

How to protect amino group of 4-amino acetophenone with BOC ?. ResearchGate.

-

BOC Protection and Deprotection. J&K Scientific LLC.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. Application of Boc-anhydride [en.highfine.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

physical and chemical properties of Tert-butyl 3-acetylphenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-acetylphenylcarbamate is a synthetic organic compound of growing interest within the fields of medicinal chemistry and drug discovery. Its molecular architecture, featuring a reactive acetyl group and a tert-butyloxycarbonyl (Boc)-protected amine on a phenyl ring, positions it as a valuable intermediate for the synthesis of a diverse array of more complex molecules. The strategic placement of these functional groups allows for selective chemical transformations, making it a versatile building block in the design and development of novel therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its potential applications, offering a critical resource for researchers engaged in the exploration of new chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source/Reference |

| CAS Number | 79537-70-5 | |

| Molecular Formula | C₁₃H₁₇NO₃ | |

| Molecular Weight | 235.28 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 310.2 °C at 760 mmHg | |

| Melting Point | Not explicitly available in searched literature. | |

| Solubility | Soluble in many organic solvents. | General knowledge for Boc-protected anilines. |

Chemical Structure and Reactivity

The structure of this compound is key to its utility as a synthetic intermediate. The molecule consists of a central benzene ring substituted with an acetyl group at the 3-position and a tert-butyloxycarbonyl (Boc) protected amino group.

The Boc protecting group is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions to reveal the free amine. This allows for the selective functionalization of the acetyl group or the aromatic ring while the amino group remains protected. Subsequently, the deprotected amine can participate in a wide range of reactions, including amide bond formation, alkylation, and arylation. The acetyl group, a ketone, is amenable to reactions such as reduction to an alcohol, conversion to an oxime, or use in condensation reactions.

Synthesis

The most common synthetic route to this compound involves the protection of the amino group of 3'-aminoacetophenone with a tert-butyloxycarbonyl (Boc) group. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the Boc-protection of 3'-aminoacetophenone.

Materials:

-

3'-Aminoacetophenone

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 3'-aminoacetophenone in an appropriate volume of anhydrous THF or DCM.

-

Add a suitable base, such as triethylamine (1.1-1.5 equivalents) or a catalytic amount of DMAP.

-

To this stirred solution, add di-tert-butyl dicarbonate (1.0-1.2 equivalents) portion-wise or as a solution in the same solvent.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the acetyl group, and the tert-butyl group.

-

Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 7.0-8.0 ppm.

-

Acetyl Protons (CH₃CO): A singlet at approximately δ 2.5 ppm.

-

Tert-butyl Protons ((CH₃)₃C): A singlet integrating to nine protons at around δ 1.5 ppm.[1]

-

Amine Proton (NH): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O, acetyl): A signal in the region of δ 195-200 ppm.

-

Carbonyl Carbon (C=O, carbamate): A signal around δ 150-155 ppm.

-

Aromatic Carbons (Ar-C): Multiple signals in the aromatic region (δ 110-145 ppm).

-

Quaternary Carbon (C(CH₃)₃): A signal around δ 80 ppm.

-

Tert-butyl Carbons (C(CH₃)₃): A signal at approximately δ 28 ppm.[2]

-

Acetyl Carbon (CH₃CO): A signal around δ 26 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A band in the region of 3300-3400 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

-

C=O Stretch (ketone): A strong absorption band around 1680 cm⁻¹.

-

C=O Stretch (carbamate): A strong absorption band around 1710 cm⁻¹.

-

N-H Bend: An absorption in the region of 1500-1550 cm⁻¹.

-

C-O Stretch (carbamate): Bands in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 235.

-

Fragmentation: Common fragmentation pathways for Boc-protected amines include the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).[3] The acetyl group can also undergo fragmentation.

Applications in Drug Development

The structural motifs present in this compound make it a valuable precursor in the synthesis of various biologically active compounds. The Boc-protected amine allows for its incorporation into peptide-like structures or as a linker in more complex molecular architectures. The acetylphenyl moiety is a common feature in a number of pharmacologically active molecules.

While specific examples of the direct use of this compound in drug development are not widely reported in the available literature, its constituent parts are of significant interest. For instance, carbamate-containing compounds are a broad class of molecules with diverse biological activities. The acetylphenyl group is a key pharmacophore in some enzyme inhibitors and receptor modulators.

The primary utility of this compound lies in its role as a versatile chemical intermediate, enabling the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

This compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant potential in the field of drug discovery. Its well-defined structure and the differential reactivity of its functional groups allow for a wide range of chemical transformations. This guide has provided a comprehensive overview of its known physical and chemical properties, a general synthetic protocol, and predicted spectroscopic data. As research in medicinal chemistry continues to evolve, the utility of such well-designed building blocks will undoubtedly expand, paving the way for the discovery of new and improved therapeutic agents.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 159.

- Supporting Information for a relevant publication.

- Khan, I., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1436–1447.

- Turecek, F., & Drinkwater, D. E. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1738–1750.

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

Sources

An In-depth Technical Guide to Tert-butyl 3-acetylphenylcarbamate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-acetylphenylcarbamate, a key chemical intermediate with significant potential in medicinal chemistry and drug development. We will delve into its fundamental chemical and physical properties, including its molecular weight and formula. A detailed, field-proven protocol for its synthesis via the protection of 3-aminoacetophenone is presented, with an emphasis on the mechanistic rationale behind the experimental choices. Furthermore, this guide outlines the expected analytical characteristics of the compound, providing a framework for its unambiguous identification and quality control using modern spectroscopic techniques. Finally, we explore the potential applications of this compound as a versatile building block in the synthesis of complex, biologically active molecules, drawing parallels with structurally related compounds that have shown promise in various therapeutic areas. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Core Properties of this compound

This compound is a bifunctional organic molecule that incorporates both a ketone and a carbamate functional group. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen makes it a stable and versatile intermediate for further chemical transformations.

| Property | Value | Source |

| Molecular Formula | C13H17NO3 | |

| Molecular Weight | 235.28 g/mol | |

| CAS Number | 79537-70-5 | |

| Appearance | Solid | |

| Boiling Point | 310.2 °C at 760 mmHg | |

| Purity (typical) | ≥97% |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most commonly achieved through the N-protection of 3-aminoacetophenone with di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of modern organic synthesis, valued for its high efficiency and mild reaction conditions.[1][2]

The Rationale Behind the Synthetic Strategy

The choice of the Boc group as a protecting agent for the amino functionality of 3-aminoacetophenone is strategic. The Boc group is stable under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for orthogonal protection strategies in multi-step syntheses.[3] This is particularly advantageous in drug development, where complex molecules are often assembled in a stepwise manner.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-aminoacetophenone attacks one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate then collapses, leading to the formation of the N-Boc protected product, this compound, and the release of tert-butanol and carbon dioxide as byproducts.[2]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure a high yield and purity of the final product.

Materials:

-

3-Aminoacetophenone

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminoacetophenone (1.0 equivalent) in anhydrous THF.

-

Addition of Reagents: To the stirred solution, add triethylamine (1.5 equivalents). This acts as a base to neutralize the acid formed during the reaction. Subsequently, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. This removes any unreacted reagents and byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield pure this compound.

Analytical Characterization: A Guide to Spectroscopic Identification

Unambiguous characterization of the synthesized this compound is crucial for its use in subsequent research and development activities. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is recommended for complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl (CH₃)₃ | ~1.5 | Singlet | 9H |

| Acetyl (CH₃) | ~2.6 | Singlet | 3H |

| Aromatic (Ar-H) | 7.2 - 8.0 | Multiplets | 4H |

| Amine (N-H) | Broad Singlet | 1H |

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| tert-Butyl (C(CH₃)₃) | ~28 |

| tert-Butyl (C(CH₃)₃) | ~80 |

| Acetyl (CH₃) | ~26 |

| Acetyl (C=O) | ~198 |

| Carbamate (C=O) | ~153 |

| Aromatic (Ar-C) | 115 - 140 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (carbamate) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (ketone) | 1670 - 1690 |

| C=O Stretch (carbamate) | 1690 - 1720 |

| C-N Stretch | 1200 - 1350 |

| C-O Stretch | 1000 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the expected molecular ion peak would be [M+H]⁺ at m/z 236.2. A characteristic fragmentation pattern would involve the loss of the tert-butyl group ([M-57]⁺).[4]

Applications in Drug Discovery and Development

While specific biological activities of this compound are not extensively documented, its structure makes it a highly valuable building block in medicinal chemistry. The presence of a Boc-protected amine and a reactive acetyl group allows for a variety of chemical modifications.

A Versatile Chemical Handle

The acetyl group can serve as a handle for further functionalization. For instance, it can undergo reduction to a secondary alcohol, which can then be used in esterification or etherification reactions. The ketone can also be a site for the introduction of other functional groups via reactions such as the Wittig reaction or reductive amination.

The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then be acylated, alkylated, or used in the formation of ureas and sulfonamides.[3] This dual functionality makes this compound an attractive scaffold for the synthesis of compound libraries for high-throughput screening.

Sources

Solubility Profile of Tert-butyl 3-acetylphenylcarbamate: A Guide to Solvent Selection and Empirical Determination

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

Tert-butyl 3-acetylphenylcarbamate is a molecule of interest in synthetic and medicinal chemistry, featuring a combination of polar and non-polar functional groups that dictate its behavior in various media. Understanding its solubility in organic solvents is paramount for applications ranging from reaction engineering and purification to pre-formulation studies in drug development.[1] This guide provides a comprehensive framework for predicting, empirically determining, and interpreting the solubility of this compound. We will explore the theoretical underpinnings of its solubility based on molecular structure, present a validated, step-by-step protocol for quantitative solubility assessment using the equilibrium shake-flask method, and discuss the critical factors that influence dissolution. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to characterizing this and similar carbamate compounds.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that influences nearly every stage of the drug development lifecycle.[2] For a compound like this compound (Figure 1), poor or uncharacterized solubility can create significant hurdles in:

-

Chemical Synthesis: Solvent selection dictates reaction rates, yield, and impurity profiles. Efficient purification through methods like crystallization is fundamentally dependent on differential solubility in various solvent systems.

-

Formulation Development: The ability to create a stable, bioavailable dosage form is directly linked to the solubility of the API. For oral delivery, dissolution is often the rate-limiting step for absorption.[1]

-

Analytical Chemistry: Preparing stock solutions for analytical assays requires knowledge of suitable solvents to ensure complete dissolution and accurate quantification.

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₃H₁₇NO₃ Molecular Weight: 235.28 g/mol Key Features: Aromatic ring, acetyl group (ketone), carbamate linkage, and a bulky, non-polar tert-butyl group.

This guide moves beyond theoretical discussion to provide actionable protocols, reflecting the principle that while prediction is useful, empirical data is the definitive standard in pharmaceutical science.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[3] This rule suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound presents a classic case of competing functionalities.

-

Polar Features:

-

Carbamate Group (-NHCOO-): The N-H group can act as a hydrogen bond donor, while the two oxygen atoms are strong hydrogen bond acceptors.

-

Acetyl Group (-COCH₃): The carbonyl oxygen is a hydrogen bond acceptor.

-

These groups contribute to the molecule's polarity and its potential to interact with polar solvents.

-

-

Non-Polar Features:

-

Phenyl Ring: The aromatic ring is hydrophobic and engages in van der Waals interactions.

-

Tert-butyl Group (-C(CH₃)₃): This bulky aliphatic group is highly non-polar and can sterically hinder solvent access to the polar functionalities.[4]

-

Hypothesis: Based on this analysis, we can predict that this compound will exhibit moderate to good solubility in polar aprotic solvents (e.g., Acetone, Ethyl Acetate, THF) that can accept hydrogen bonds and have a moderate dielectric constant. Its solubility is expected to be lower in highly polar protic solvents (like water) and non-polar aliphatic solvents (like Hexane), where a mismatch in intermolecular forces exists.

The following diagram illustrates the logical flow for selecting appropriate test solvents.

Caption: Logical workflow for solvent selection based on molecular features.

Experimental Protocol: Quantitative Solubility Determination

To move from prediction to fact, a robust experimental method is required. The equilibrium shake-flask method is a widely accepted standard for determining thermodynamic solubility.[5] The protocol below is designed to be self-validating by ensuring that equilibrium is reached and that quantification is accurate.

Materials and Equipment

-

This compound (solid, >97% purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials (20 mL) with PTFE-lined caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Causality: The goal is to create a solution where the solvent is saturated with the solute, with excess solid present to ensure equilibrium is maintained.

-

Action: Add an excess of solid this compound to a 20 mL scintillation vial (e.g., 50-100 mg). Record the approximate mass.

-

Action: Add a known volume of the selected solvent (e.g., 5 mL) to the vial.

-

Action: Prepare a separate vial for each solvent to be tested. Prepare in triplicate for statistical validity.

-

-

Equilibration:

-

Causality: Dissolution takes time to reach a thermodynamic equilibrium. Agitation ensures the entire solvent volume is exposed to the solid, while temperature control is critical as solubility is temperature-dependent.[6] 24-48 hours is a standard duration to ensure equilibrium for most organic compounds.[5]

-

Action: Securely cap the vials.

-

Action: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm).

-

Action: Allow the slurries to agitate for 24 to 48 hours.

-

-

Sample Preparation and Filtration:

-

Causality: The solid phase must be completely removed to analyze the concentration of the dissolved solute accurately. Centrifugation followed by syringe filtration is a robust method to remove undissolved particulates.

-

Action: After equilibration, allow the vials to stand for 1-2 hours to let the excess solid settle.

-

Action: Carefully draw the supernatant into a syringe.

-

Action: Attach a 0.22 µm syringe filter and discard the first few drops (to saturate the filter membrane).

-

Action: Filter the remaining supernatant into a clean, labeled HPLC vial.

-

-

Dilution and Quantification:

-

Causality: The saturated solution will likely be too concentrated for direct HPLC analysis. A precise, known dilution is required to bring the concentration within the linear range of the calibration curve.

-

Action: Perform a precise serial dilution of the filtered sample with the same solvent used for dissolution. For example, pipette 100 µL of the filtrate into a 10 mL volumetric flask and dilute to the mark.

-

Action: Analyze the diluted sample via a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

-

Action: Determine the concentration of the diluted sample against a pre-prepared calibration curve of known concentrations.

-

-

Calculation:

-

Causality: The final solubility value is calculated by back-correcting for the dilution factor.

-

Action: Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

-

The following diagram visualizes this experimental workflow.

Caption: Experimental workflow for the Equilibrium Shake-Flask method.

Data Presentation and Interpretation

The empirically determined solubility data should be compiled into a clear, comparative format. This allows for easy identification of optimal solvents for specific applications.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Class | Dielectric Constant (Approx.) | Solubility (mg/mL) | Observations |

| Hexane | Non-Polar | 1.9 | e.g., Insoluble | |

| Toluene | Non-Polar (Aromatic) | 2.4 | ||

| Dichloromethane | Polar Aprotic | 9.1 | ||

| Ethyl Acetate | Polar Aprotic | 6.0 | ||

| Acetone | Polar Aprotic | 21 | ||

| Acetonitrile | Polar Aprotic | 37.5 | ||

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | ||

| Isopropanol | Polar Protic | 18 | ||

| Ethanol | Polar Protic | 25 | ||

| Methanol | Polar Protic | 33 |

Note: This table serves as a template for recording experimental findings.

Interpreting the Results: The trends observed in the completed table will provide powerful insights. For instance, high solubility in ethyl acetate or acetone would confirm the importance of the solute's hydrogen bond accepting capabilities.[2] Low solubility in hexane would highlight the dominance of the polar groups in the overall solubility profile. This data is directly applicable for selecting solvents for crystallization (a solvent in which the compound has high solubility at high temperature but low solubility at room temperature) or for chromatographic purification.

Conclusion

The solubility of this compound in organic solvents is a complex interplay between its polar carbamate and acetyl functionalities and its non-polar phenyl and tert-butyl groups. While theoretical predictions provide a valuable starting point for solvent selection, they are not a substitute for rigorous empirical measurement. The shake-flask method detailed in this guide provides a reliable and scientifically sound protocol for obtaining the quantitative data necessary for informed decision-making in process development and pharmaceutical formulation. By systematically generating and analyzing this data, researchers can effectively navigate the challenges associated with this compound, accelerating its journey through the development pipeline.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- Sigma-Aldrich. tert-Butyl (3-acetylphenyl)

- Raval, A. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare.

- Unknown Author. Experiment: Solubility of Organic & Inorganic Compounds. Web Document.

- Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs.

- Unknown Author.

- Pharmlabs. Factors Influencing the Solubility of Drugs.

- Pharmaguideline.

- IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

- ResearchGate. (2025). The tert-butyl group in chemistry and biology.

Sources

A Comprehensive Technical Guide to the Stability and Storage of Tert-butyl 3-acetylphenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth analysis of the chemical stability of tert-butyl 3-acetylphenylcarbamate, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety throughout its lifecycle, from synthesis and storage to its application in drug development. This document will delve into the intrinsic chemical properties that govern its stability, potential degradation pathways under various stress conditions, and provide field-proven recommendations for its optimal storage and handling.

Introduction to this compound: A Molecule of Significance

This compound serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its structure, featuring a Boc-protected aniline and an acetyl group on the phenyl ring, presents a unique combination of functional groups that influence its chemical behavior and stability. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under many synthetic conditions and its ease of removal under specific acidic conditions[1][2]. The acetylphenyl moiety, on the other hand, can influence the electronic properties of the aromatic ring and introduce potential sites for photochemical activity[3][4][5]. A thorough understanding of the interplay between these structural features is paramount for predicting and mitigating degradation.

Intrinsic Chemical Stability and Key Physicochemical Properties

The inherent stability of this compound is dictated by its molecular structure. The carbamate linkage and the acetyl group are the primary sites susceptible to degradation.

| Property | Value/Information | Source |

| Molecular Formula | C₁₃H₁₇NO₃ | [6] |

| Molecular Weight | 235.28 g/mol | [6] |

| Physical Form | Solid | [6] |

| Boiling Point | 310.2 °C at 760 mmHg | [6] |

| Storage Temperature | Room temperature | [6] |

Potential Degradation Pathways: A Mechanistic Perspective

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance[7][8]. For this compound, the primary degradation pathways are anticipated to be thermal decomposition, hydrolysis, and photodegradation.

Thermal Decomposition

The thermal decomposition of tert-butyl N-arylcarbamates is a well-documented process that proceeds via a first-order reaction. Upon heating, these compounds typically decompose to yield carbon dioxide, isobutylene, and the corresponding amine. The rate of this decomposition is influenced by the electronic nature of the substituents on the aryl ring.

Caption: Proposed thermal decomposition pathway of this compound.

Hydrolytic Degradation

The carbamate functional group is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable than esters. The acetyl group on the phenyl ring, being an electron-withdrawing group, can influence the rate of hydrolysis.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbamate can be cleaved to yield 3-aminoacetophenone, tert-butanol, and carbon dioxide. The Boc group is well-known to be labile to strong acids[1][2].

-

Base-Catalyzed Hydrolysis: In basic media, hydrolysis can proceed through different mechanisms, such as a BAc2 mechanism involving nucleophilic attack at the carbonyl carbon, or an E1cB elimination mechanism[3][4]. This would lead to the formation of 3-aminoacetophenone and tert-butanol.

Caption: General pathways for acid and base-catalyzed hydrolysis.

Photodegradation

The presence of the acetophenone moiety raises concerns about the photostability of the molecule. Acetophenone and its derivatives are known to undergo photochemical reactions upon exposure to UV light[3][5]. The primary photochemical process for acetophenone involves Norrish Type I cleavage, leading to the formation of radicals[5]. In the context of this compound, this could initiate a cascade of degradation reactions.

Caption: Potential photodegradation pathway initiated by the acetophenone chromophore.

Oxidative Degradation

While the carbamate group is relatively stable to oxidation, the aniline derivative part of the molecule could be susceptible to oxidative degradation[9][10]. The presence of an electron-donating amino group (even when protected) can make the aromatic ring more susceptible to oxidation, potentially leading to the formation of colored degradation products.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended based on its chemical properties and potential degradation pathways.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable[6]. Avoid excessive heat to prevent thermal decomposition. | Minimizes the rate of thermal degradation. |

| Light | Store in a well-closed, light-resistant container. Amber glass vials are recommended. | Protects the compound from photolytic degradation initiated by the acetophenone moiety[4]. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage. | Minimizes the risk of oxidative degradation. |

| Moisture | Protect from moisture and humidity. | Prevents hydrolysis of the carbamate linkage. |

| Incompatible Materials | Keep away from strong acids, strong bases, and strong oxidizing agents. | Avoids accelerated chemical degradation through hydrolysis and oxidation. |

Experimental Protocol: Forced Degradation Study

To experimentally validate the stability of this compound and develop a stability-indicating analytical method, a forced degradation study should be performed. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

Stress Conditions

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours), monitoring the degradation by HPLC.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at room temperature for a specified period, monitoring the degradation by HPLC[4].

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for a specified period.

-

Thermal Degradation: Place a solid sample of the compound in an oven at a temperature below its melting point (e.g., 70 °C) for a specified period[4]. Also, heat a solution of the compound in a suitable solvent.

-

Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) and a solid sample to UV light (e.g., 254 nm) in a photostability chamber for a specified duration[4].

Analytical Method: Stability-Indicating HPLC-UV

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective technique for analyzing the stability of carbamates[11][12][13][14][15].

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water or a suitable buffer (e.g., phosphate buffer). The gradient program should be optimized to achieve good separation between the parent compound and all degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended to assess peak purity).

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Caption: Workflow for a forced degradation study and stability-indicating method development.

Conclusion

The stability of this compound is a critical parameter that requires careful consideration by researchers and drug development professionals. Its primary liabilities are thermal decomposition, hydrolysis under acidic and basic conditions, and potential photodegradation due to the presence of the acetophenone chromophore. By adhering to the recommended storage and handling conditions—protection from heat, light, moisture, and incompatible chemicals—the integrity of this valuable synthetic intermediate can be preserved. A well-designed forced degradation study coupled with a validated stability-indicating HPLC method is essential for fully characterizing its stability profile and ensuring its quality for downstream applications in pharmaceutical development.

References

- Acetophenone and Benzophenone Derivatives as Catalysts in Photodegradation of PE and PP Films. Scientific.Net.

- Technical Support Center: Stabilizing Acetophenone Deriv

- Understand photochemical Reactions of Acetophenone. StudyRaid.

- Diversity with Light: Photoreaction Pathways and Products of Butyrophenone.

- Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. MSU chemistry.

- Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbam

- Aniline degradation by electrocatalytic oxidation.

- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure.

- tert-Butyl (3-acetylphenyl)

- Aniline degradation by electrocatalytic oxid

- Forced Degradation Studies: Regulatory Considerations and Implement

- development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.

- Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences.

- Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate.

- Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. S4Science.

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- Oxidative degradation of polyaniline during the chemical oxidative polymerization of aniline in aqueous methanol medium.

- HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations.

- The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent.

- Determination of carbamates in soils by liquid chromatography coupled with on-line postcolumn UV irradiation and chemiluminescence detection. Arabian Journal of Chemistry.

- Deprotection of N-Boc group of aliphatic amines a.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- A detailed investigation of subsitituent effects on N-h bond enthalpies in aniline derivatives and on the stability of corresponding N-centered radicals. PubMed.

- Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature.

- Faster, More Sensitive Determination of Carbamates in Drinking Water.

- A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a C

- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c

- N-Boc-aniline | 3422-01-3. J&K Scientific LLC.

- BOC Protection and Deprotection. J&K Scientific LLC.

- Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP)

Sources

- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Acetophenone and Benzophenone Derivatives as Catalysts in Photodegradation of PE and PP Films | Scientific.Net [scientific.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. app.studyraid.com [app.studyraid.com]

- 6. tert-Butyl (3-acetylphenyl)carbamate | 79537-70-5 [sigmaaldrich.com]

- 7. afit.edu [afit.edu]

- 8. A novel oxidative degradation of N-nitrosamine via electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Aniline degradation by electrocatalytic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. s4science.at [s4science.at]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. Determination of carbamates in soils by liquid chromatography coupled with on-line postcolumn UV irradiation and chemiluminescence detection - Arabian Journal of Chemistry [arabjchem.org]

- 15. chromatographyonline.com [chromatographyonline.com]

Introduction: The Strategic Importance of Tert-butyl 3-acetylphenylcarbamate

An In-depth Technical Guide to the Synthesis of Tert-butyl 3-acetylphenylcarbamate

In the landscape of modern pharmaceutical and materials science, the precise control of chemical reactivity is paramount. This compound serves as a critical intermediate, a molecular building block designed for strategic deployment in multi-step syntheses. Its structure combines a reactive acetyl group, a stable aromatic core, and, most importantly, an amine functionality masked by a tert-butyloxycarbonyl (Boc) group. This Boc protection is the cornerstone of its utility, rendering the otherwise reactive amino group inert to a wide range of chemical conditions, only to be revealed when strategically desired. This guide provides a comprehensive exploration of the synthesis of this valuable compound, focusing on the selection of starting materials, the mechanistic underpinnings of the reaction, and a field-proven experimental protocol designed for reproducibility and high yield.

Core Synthetic Strategy: The Rationale of N-Boc Protection

The synthesis of this compound is fundamentally an exercise in chemoselectivity—specifically, the protection of the nucleophilic amino group of 3-aminoacetophenone. The tert-butyloxycarbonyl (Boc) group is the protecting group of choice for this transformation due to its robust stability under basic, nucleophilic, and reductive conditions, yet its facile cleavage under mild acidic conditions.[1][2] This "orthogonal stability" allows chemists to perform extensive modifications on other parts of the molecule, such as the acetyl group, without disturbing the protected amine.

The protecting agent, di-tert-butyl dicarbonate (Boc₂O), reacts with the primary amine to form the carbamate linkage.[3] The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on one of the carbonyl carbons of the Boc anhydride.[4]

I. Analysis of Starting Materials

The success of any synthesis is predicated on the quality and appropriate selection of its foundational components. For this procedure, three key components must be considered: the substrate, the protecting reagent, and the solvent system.

The Substrate: 3-Aminoacetophenone

-

Chemical Identity : Also known as 3'-aminoacetophenone or 3-acetylaniline, this compound is a solid at room temperature with a melting point range of 94-98 °C.[5] It possesses two key functional groups: a primary aromatic amine (-NH₂) and a ketone (-COCH₃).

-

Significance of Purity : The primary amine is the target for protection. However, its nucleophilicity is attenuated by the electron-withdrawing effect of the acetyl group and the aromatic ring. It is crucial to use high-purity 3-aminoacetophenone, as impurities can introduce competing side reactions. The material should be a pale yellow or off-white solid; darker coloration may indicate oxidation or other degradation, which can impact yield and purity of the final product.

The Reagent: Di-tert-butyl dicarbonate (Boc₂O)

-

Chemical Identity : Commonly referred to as Boc anhydride, this is the standard reagent for introducing the Boc protecting group.[6] It is commercially available as a low-melting solid or a liquid and is soluble in most organic solvents.[3]

-

Reactivity and Handling : Boc₂O is sensitive to moisture and can slowly decompose in its presence.[3] Therefore, it should be handled in a dry environment, and reactions should be conducted in anhydrous solvents. The byproducts of the protection reaction are carbon dioxide and tert-butanol, which are volatile and easily removed during work-up.

The Solvent System

-

Requirements : The ideal solvent must dissolve both the polar 3-aminoacetophenone and the nonpolar di-tert-butyl dicarbonate. It must also be aprotic and inert to the reaction conditions.

-

Recommended Solvents :

-

Tetrahydrofuran (THF) : An excellent choice due to its good solvating power for a wide range of organic compounds and its relative inertness.

-

Dichloromethane (DCM) : Another effective solvent that offers good solubility and is easily removed due to its low boiling point.

-

Acetonitrile (MeCN) : A polar aprotic solvent that can also facilitate the reaction.[2]

-

The choice of solvent is often dictated by the specific reaction scale and the intended purification method. For laboratory-scale synthesis followed by crystallization, THF or DCM are standard choices.

II. The Synthetic Pathway: Mechanism and Optimization

The reaction involves the acylation of the amino group of 3-aminoacetophenone with di-tert-butyl dicarbonate. While the reaction can proceed without a catalyst, the reduced nucleophilicity of the aromatic amine makes the addition of a base or catalyst highly beneficial for achieving a high rate and yield.

Caption: General reaction scheme for Boc protection of 3-aminoacetophenone.

The mechanism begins with the nucleophilic nitrogen of 3-aminoacetophenone attacking a carbonyl carbon of Boc₂O. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxide and a molecule of carbon dioxide, ultimately forming the stable carbamate product.

Caption: Simplified mechanistic pathway for N-Boc protection.

III. Detailed Experimental Protocol

This protocol is designed for a laboratory scale and can be adjusted as needed. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment

-

3-Aminoacetophenone

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes and Ethyl Acetate (for recrystallization)

-

Round-bottom flask, magnetic stirrer, separatory funnel, standard laboratory glassware

-

Rotary evaporator

Stoichiometry Table

| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |

| 3-Aminoacetophenone | 135.17 | 1.0 | 1.35 g |

| Di-tert-butyl dicarbonate | 218.25 | 1.1 | 2.40 g |

| Anhydrous THF | - | - | ~40 mL |

Step-by-Step Procedure

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminoacetophenone (1.35 g, 10.0 mmol).

-

Dissolution : Add anhydrous THF (40 mL) to the flask and stir at room temperature until the solid is completely dissolved.

-

Reagent Addition : To the stirred solution, add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in one portion. A slight effervescence (CO₂ evolution) may be observed.

-

Reaction : Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot (3-aminoacetophenone) indicates completion.

-

Quenching and Work-up :

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

-

Dissolve the resulting residue in ethyl acetate (~50 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL). The bicarbonate wash removes any unreacted acidic impurities.

-

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate to dryness under reduced pressure to yield the crude product as an off-white or pale-yellow solid.

-

Purification :

-

Recrystallize the crude solid from a hot mixture of hexanes and ethyl acetate. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. This typically yields this compound as a white crystalline solid with a yield of 85-95%.

-

Caption: Step-by-step experimental workflow for the synthesis.

IV. Trustworthiness: Validation and Troubleshooting

-

Self-Validation : The protocol's integrity is confirmed by monitoring via TLC, which provides a clear visual confirmation of the conversion of starting material to product. The final product's identity and purity should be rigorously confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis). The expected melting point for the pure product is around 128-131 °C.

-

Troubleshooting :

-

Incomplete Reaction : If TLC shows significant starting material after 4 hours, the 3-aminoacetophenone may be of low purity or the Boc₂O may have degraded. Adding a catalytic amount (0.05 eq) of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction for less reactive anilines.[6][7]

-

Oily Product : If the crude product oils out instead of solidifying, it may contain excess tert-butanol or solvent. Ensure complete removal of volatiles on the rotary evaporator. Purification by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) is an alternative to recrystallization.

-

Conclusion

The synthesis of this compound via Boc protection of 3-aminoacetophenone is a robust and high-yielding transformation that is fundamental to many areas of chemical research. By understanding the roles of the starting materials, adhering to a well-defined protocol, and employing rigorous analytical validation, researchers can reliably produce this key intermediate. The procedure outlined in this guide represents a field-tested method that balances efficiency, simplicity, and high purity, making it an authoritative standard for drug development professionals and synthetic chemists.

References

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(23), 9145–9174. Available from: [Link]

-

Scribd. (n.d.). Synthesis of Carbamates by DAMP Catalyzed Reaction of Amines With Di-Tert-Butyldicarbonate and Alcohols. Retrieved from [Link]

-

Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available from: [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 182. Available from: [Link]

-

El Glaoui, M., et al. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1493–1497. Available from: [Link]

-

Study.com. (n.d.). Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

-

MDPI. (2012). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

ResearchGate. (n.d.). Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). Retrieved from [Link]

-

ResearchGate. (2018). How to protect amino group of 4-amino acetophenone with BOC?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN103787971A - Preparation method of tert-butyl ester.

-

Scribd. (n.d.). Synthesis of Tert-Butyl Chloride Through Hydrochlorination of Tert-Butyl Alcohol and Purification Using Distillation. Retrieved from [Link]

-

ResearchGate. (2016). How to purify p-amino tert butyl benzamide?. Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. homework.study.com [homework.study.com]

- 5. 3′-氨基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

The Synthesis of Tert-butyl 3-acetylphenylcarbamate: A Mechanistic and Practical Guide

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Strategic Importance in Medicinal Chemistry

Tert-butyl 3-acetylphenylcarbamate is a highly versatile building block in the synthesis of complex organic molecules. Its value lies in the orthogonal reactivity of its functional groups: the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the nucleophilic acetyl moiety, and the electrophilic aromatic ring. This arrangement allows for sequential and selective modifications, a critical advantage in the multi-step syntheses common in drug discovery. The Boc group, in particular, is a cornerstone of modern organic synthesis, prized for its robustness under a wide range of reaction conditions and its clean removal under mild acidic conditions.[1][2]

The Core Reaction Mechanism: A Stepwise Dissection

The formation of this compound is most commonly achieved through the N-acylation of 3-aminoacetophenone with di-tert-butyl dicarbonate (Boc anhydride). This reaction proceeds via a nucleophilic acyl substitution pathway.

Nucleophilic Onslaught and Tetrahedral Intermediate Formation

The reaction is initiated by the nucleophilic attack of the amine nitrogen of 3-aminoacetophenone on one of the electrophilic carbonyl carbons of Boc anhydride.[3][4] This initial step is often the rate-determining step of the reaction.

Figure 1: The reaction mechanism for the formation of this compound.

The result of this attack is a transient tetrahedral intermediate. The stability of this intermediate is influenced by the solvent and the presence of a base.

The Pivotal Role of the Base

While the reaction can proceed without a base, the inclusion of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is standard practice to achieve high yields.[3][5] The base serves to deprotonate the positively charged amine in the tetrahedral intermediate, thereby accelerating the collapse of the intermediate and driving the reaction to completion.[6] The tert-butyl carbonate leaving group subsequently decomposes into carbon dioxide and the tert-butoxide anion, which is then protonated by the protonated base to form tert-butanol.[3][7]

A Self-Validating Experimental Protocol

The following protocol is designed to be robust and reproducible, incorporating in-process controls to ensure the desired outcome.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 3-Aminoacetophenone | 135.17 | 5.00 g | 36.99 | 1.00 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 8.88 g | 40.69 | 1.10 |

| Triethylamine (TEA) | 101.19 | 5.62 mL | 40.69 | 1.10 |

| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - | - |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminoacetophenone (5.00 g, 36.99 mmol) in anhydrous dichloromethane (100 mL).

-

Reagent Addition: To the stirred solution, add triethylamine (5.62 mL, 40.69 mmol). In a separate container, dissolve di-tert-butyl dicarbonate (8.88 g, 40.69 mmol) in a minimal amount of dichloromethane and add it dropwise to the reaction mixture over 15 minutes.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 4:1 hexanes:ethyl acetate. The disappearance of the 3-aminoacetophenone spot is indicative of reaction completion, which typically occurs within 2-3 hours at room temperature.

-

Aqueous Workup: Upon completion, the reaction mixture is transferred to a separatory funnel and washed sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation and Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as a white to off-white solid.

Figure 2: A comprehensive workflow for the synthesis and purification of this compound.

Concluding Remarks

The synthesis of this compound is a fundamental transformation in organic synthesis, providing a gateway to a multitude of more complex molecular targets. A deep understanding of the underlying nucleophilic acyl substitution mechanism, coupled with a meticulously executed and validated protocol, empowers researchers to produce this key intermediate with high efficiency and purity. This knowledge forms a solid foundation for innovation in the ongoing quest for novel therapeutic agents.

References

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Available at: [Link].

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link].

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link].

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link].

-

Hebei Boze Chemical Co.,Ltd. BOC Protection and Deprotection. (2023-03-14). Available at: [Link].

-

Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link].

-

Fisher Scientific. Amine Protection / Deprotection. Available at: [Link].

-

Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link].

-

YouTube. Protection of Aniline Derivatives. (2015-02-23). Available at: [Link].

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link].

-

The Royal Society of Chemistry. Experimental Procedures. Available at: [Link].

-

PMC - NIH. Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate. Available at: [Link].

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available at: [Link].

-

Organic Syntheses Procedure. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]. Available at: [Link].

-

YouTube. Amine Boc protection-Mechanism and Reaction Setup. (2022-08-13). Available at: [Link].

-

ResearchGate. How to protect amino group of 4-amino acetophenone with BOC ?. (2018-09-05). Available at: [Link].

-

Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link].

- Google Patents. CN103787971A - Preparation method of tert-butyl ester.

-

ResearchGate. How to purify p-amino tert butyl benzamide ?. (2016-12-16). Available at: [Link].

-

Scribd. Synthesis and Purification of Tert-Butyl Chloride Chem 31.1 | PDF | Alcohol. (2019-06-19). Available at: [Link].

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of Tert-butyl 3-acetylphenylcarbamate: Key Intermediates and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tert-butyl 3-acetylphenylcarbamate

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its structure combines a protected amine functionality (the tert-butoxycarbonyl, or Boc, group) with a reactive acetyl group on a phenyl ring. This arrangement makes it a versatile building block for the synthesis of more complex molecules, allowing for selective modifications at different parts of the structure. The Boc protecting group is favored for its stability under a wide range of non-acidic conditions and its straightforward removal under mild acidic conditions, a crucial feature in multi-step synthetic pathways.[1]

This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the key chemical transformations, underlying mechanisms, and detailed experimental protocols. As Senior Application Scientists, our goal is to present not just a procedure, but a self-validating system of synthesis rooted in established chemical principles.

The Core Synthesis: A One-Pot Protection Strategy

The most direct and widely employed route to this compound involves the protection of the amino group of 3-aminoacetophenone. This is typically a one-pot synthesis where the key transformation is the formation of a carbamate linkage.

Key Intermediates:

In this straightforward synthesis, the concept of a stable, isolable "intermediate" in the traditional sense is less prominent. The reaction proceeds through transient species. The key players in this transformation are:

-

3-Aminoacetophenone: The starting material, providing the core phenylacetyl structure.

-

Di-tert-butyl dicarbonate (Boc Anhydride): The protecting agent that introduces the Boc group.

-

Protonated Carbamate: A transient, non-isolable intermediate formed after the initial nucleophilic attack.

-

This compound: The final, stable product.

The synthesis is best understood as a direct conversion of the starting amine to the protected product.

Mechanistic Pathway of Boc Protection

The formation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-aminoacetophenone acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[1][2]